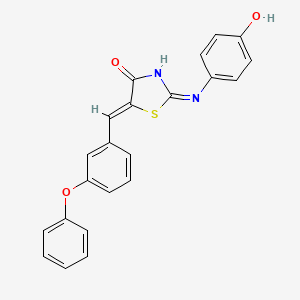![molecular formula C9H12F6N2O2 B2973798 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate CAS No. 1810069-99-8](/img/structure/B2973798.png)
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[33]heptane ditrifluoroacetate is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of trifluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a bifunctional electrophile. For instance, a reaction between 1,3-diaminopropane and a dihaloalkane under basic conditions can yield the spirocyclic intermediate.
Introduction of Trifluoroethyl Groups: The trifluoroethyl groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the spirocyclic intermediate with 2,2,2-trifluoroethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Ditrifluoroacetate Salt: The final step involves the reaction of the trifluoroethylated spirocyclic compound with trifluoroacetic anhydride to form the ditrifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroethyl moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the design of bioactive molecules and pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate exerts its effects involves interactions with various molecular targets. The trifluoroethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The spirocyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane
- 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane dihydrochloride
- 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane dimaleate
Uniqueness
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate is unique due to the presence of the ditrifluoroacetate salt, which can influence its solubility, stability, and reactivity. This compound’s specific combination of trifluoroethyl groups and spirocyclic structure distinguishes it from other similar compounds, potentially offering unique properties and applications in various fields.
Eigenschaften
CAS-Nummer |
1810069-99-8 |
|---|---|
Molekularformel |
C9H12F6N2O2 |
Molekulargewicht |
294.19 g/mol |
IUPAC-Name |
2,2,2-trifluoroacetic acid;2-(2,2,2-trifluoroethyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C7H11F3N2.C2HF3O2/c8-7(9,10)5-12-3-6(4-12)1-11-2-6;3-2(4,5)1(6)7/h11H,1-5H2;(H,6,7) |
InChI-Schlüssel |
LTLLRQLFFQCUNE-UHFFFAOYSA-N |
SMILES |
C1C2(CN1)CN(C2)CC(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1C2(CN1)CN(C2)CC(F)(F)F.C(=O)(C(F)(F)F)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2973716.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)
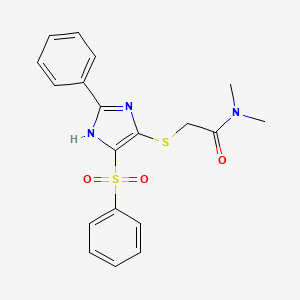
![N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2973720.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide](/img/structure/B2973721.png)
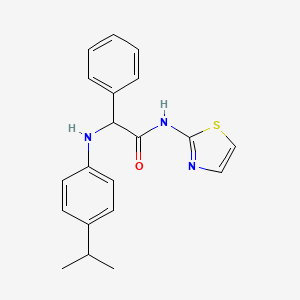
![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)
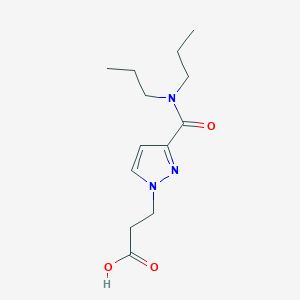
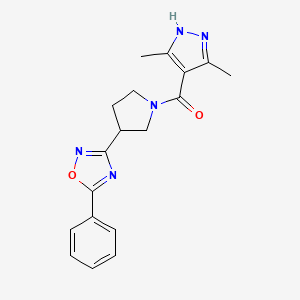
![ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2973729.png)
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)
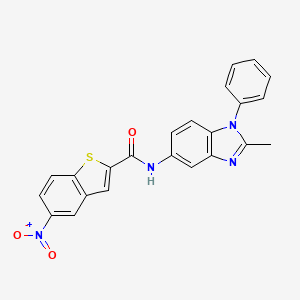
![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)
